Bienvenue dans la boutique en ligne BenchChem!

Dimeditiapramine

calcium antagonism coronary selectivity vascular smooth muscle

Dimeditiapramine, designated tiapamil (Ro 11-1781), is a phenylethylamine-derived calcium channel blocker that belongs to the verapamil congener class. It was developed by Hoffmann-La Roche as an antianginal and antiarrhythmic agent but was never commercially marketed, rendering it an experimental reference standard.

Molecular Formula C26H38ClNO8S2
Molecular Weight 592.2 g/mol
CAS No. 57010-32-9
Cat. No. B1662770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimeditiapramine
CAS57010-32-9
Synonymsdimeditiapramine
Dimeditiapramine Hydrochloride
Hydrochloride, Dimeditiapramine
Hydrochloride, Tiapamil
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride
Ro 11 1781
Ro 11-1781
Ro 111781
tiapamil
Tiapamil Hydrochloride
Molecular FormulaC26H38ClNO8S2
Molecular Weight592.2 g/mol
Structural Identifiers
SMILESCN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl
InChIInChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H
InChIKeyFEEDFNKRGAKOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimeditiapramine (Tiapamil Ro 11-1781) CAS 57010-32-9 – Core Chemical and Pharmacological Identity for Procurement


Dimeditiapramine, designated tiapamil (Ro 11-1781), is a phenylethylamine-derived calcium channel blocker that belongs to the verapamil congener class [1]. It was developed by Hoffmann-La Roche as an antianginal and antiarrhythmic agent but was never commercially marketed, rendering it an experimental reference standard. Its molecular formula is C₂₆H₃₈ClNO₈S₂ (molecular weight 592.16 g/mol) and the hydrochloride salt is supplied as a crystalline solid for research use [2]. Unlike first-generation calcium antagonists, dimeditiapramine exhibits a multi-ion channel pharmacology that differentiates it from verapamil, diltiazem, and nifedipine in ways critically relevant to experimental model selection.

Why Verapamil, Diltiazem, or Nifedipine Cannot Be Automatically Substituted for Dimeditiapramine in Research Protocols


Dimeditiapramine (tiapamil) is structurally related to verapamil but displays a fundamentally different multi-ion channel blocking profile (Na⁺, K⁺, Ca²⁺, Mg²⁺) that cannot be replicated by more selective calcium channel blockers such as verapamil, diltiazem, or nifedipine [1]. In head-to-head hemodynamic and electrophysiological studies, tiapamil uniquely preserves left ventricular contractility at antiarrhythmic doses—a property not shared by equi-effective doses of verapamil—and demonstrates vascular bed selectivity (coronary vs. peripheral) that diverges from all major comparators [2][3]. These experimentally verified divergences mean that substitution with a generic calcium antagonist will produce fundamentally different experimental outcomes in models of myocardial ischemia, ventricular arrhythmia, or splanchnic vasoregulation.

Quantitative Comparator-Based Evidence for Dimeditiapramine (Tiapamil Ro 11-1781) Differentiation


Coronary vs. Peripheral Vascular Selectivity – Tiapamil Is Equipotent to Verapamil in Coronary Artery but 5–10× Weaker in Other Arterial Beds

In isolated vascular smooth muscle preparations, tiapamil and verapamil were compared for calcium antagonistic potency. Tiapamil demonstrated approximately equal potency to verapamil in coronary vascular smooth muscle; however, verapamil was 5- to 10-fold more potent in smooth muscle from other arterial beds. This indicates a relative coronary selectivity for tiapamil that is not observed with verapamil, nifedipine, or diltiazem [1].

calcium antagonism coronary selectivity vascular smooth muscle

Preserved Left Ventricular Function During Antiarrhythmic Therapy – Tiapamil Prevents Ventricular Fibrillation Without Depressing dP/dtmax, Verapamil Causes Significant Contractile Depression

In open-chest pigs subjected to coronary artery ligation, tiapamil (6 mg/kg i.v.) reduced ventricular fibrillation incidence from 22/25 (control) to 4/10 (p<0.05) while maintaining left ventricular dP/dtmax at 2,139±229 mm Hg/sec vs. a predrug value of 2,312±112 mm Hg/sec. In direct comparison, verapamil (0.6 mg/kg i.v.) reduced VF incidence to 0/7 (p<0.005) but decreased dP/dtmax from 2,062±144 to 1,060±168 mm Hg/sec (p<0.0001). Additionally, tiapamil increased blood flow in the peripheral ischemic zone (24±3.2% vs. 16.9±1.6% of preligation value in controls; p<0.05), whereas verapamil did not alter ischemic zone flow [1].

ventricular fibrillation myocardial infarction left ventricular function antiarrhythmic

Multi-Ion Channel Mechanism (Na⁺, K⁺, Ca²⁺, Mg²⁺ Blockade) – Tiapamil Differs Fundamentally from Specific Ca²⁺ Antagonists Such as Verapamil, Diltiazem, and Nifedipine

Electrophysiological studies in guinea pig papillary muscles demonstrate that tiapamil, beyond its calcium channel blocking activity, also inhibits fast Na⁺ inward current (IC₅₀ = 7×10⁻⁵ M at 1 Hz), reduces repolarizing K⁺ efflux (action potential plateau prolongation), and suppresses Mg²⁺-induced bioelectric membrane activity. In contrast, verapamil was less potent in depressing Na⁺-dependent upstroke velocity (dV/dtmax). This mixed Na⁺/K⁺/Ca²⁺/Mg²⁺ antagonism classifies tiapamil uniquely among calcium antagonists as possessing simultaneous group I (Na⁺ channel), group III (K⁺ channel), and group IV (Ca²⁺ channel) antiarrhythmic membrane effects per the Singh–Vaughan Williams classification, whereas verapamil, diltiazem, and nifedipine are categorized as predominantly Ca²⁺-selective agents [1][2].

ion channel pharmacology sodium channel potassium channel magnesium antagonism electrophysiology

Lower Negative Inotropic Potency at Equi-Hypotensive Doses – Tiapamil ED50 for Contractility Depression Is 18–33× Higher Than Verapamil

In isolated rabbit left atrium and right ventricular papillary muscle stimulated at 1 Hz, the ED50 of tiapamil for depression of contractility was 33-fold higher than that of verapamil in atrial tissue and 18-fold higher in ventricular tissue. Both drugs competitively antagonized the inotropic effects of Ca²⁺, but the pA₂ value for tiapamil was 1.01 log units lower than that for verapamil. In vivo, at equi-hypotensive doses in conscious rats, verapamil produced a 2-fold larger decrease in dP/dtmax⁺ compared to tiapamil (p<0.01), confirming that tiapamil's negative inotropic liability is substantially lower across species and experimental preparations [1][2].

myocardial contractility negative inotropy dose-response rabbit myocardium

Alpha-1 Adrenoceptor Binding Affinity – Tiapamil Is Equipotent to Verapamil at Displacing [³H]Prazosin Despite Being 70× Weaker at Calcium Channel Blockade

In rat isolated aorta and brain membrane preparations, tiapamil was 70-fold less potent than verapamil in inhibiting K⁺-induced ⁴⁵Ca²⁺ influx, yet was equipotent in displacing [³H]prazosin from alpha-1 adrenoceptor binding sites. Nifedipine, by comparison, was 10-fold more potent than verapamil as a calcium channel blocker but displayed negligible affinity for alpha-1 adrenoceptors in vitro. This unique dual pharmacology—weak calcium channel block combined with significant alpha-1 adrenoceptor binding—distinguishes tiapamil from both verapamil and nifedipine within the calcium antagonist class [1].

alpha-1 adrenoceptor prazosin binding calcium influx inhibition dual pharmacology

Splanchnic and Systemic Vasodilation – Tiapamil Decreases Splanchnic Vascular Resistance Whereas Verapamil Shows No Effect in Normotensive Human Subjects

In a controlled human study (n=18) using the hepatic venous catheter technique, thermodilution, and systolic time intervals, calcium antagonists were administered by primed-constant i.v. infusion. Verapamil did not change splanchnic or systemic hemodynamic parameters from baseline. Tiapamil, however, decreased diastolic blood pressure and significantly reduced both systemic and splanchnic vascular resistance, accompanied by an increase in cardiac output. Diltiazem lowered only systolic blood pressure without affecting splanchnic circulation, while nifedipine produced the most pronounced non-selective vasodilation. A subsequent independent trial in 16 healthy men confirmed that tiapamil decreased diastolic blood pressure and systemic and splanchnic vascular resistance, whereas verapamil did not alter basal hemodynamic parameters [1][2].

splanchnic hemodynamics vasodilation systemic vascular resistance human pharmacology

Application Scenarios Where Dimeditiapramine (Tiapamil Ro 11-1781) Provides Scientifically Justified Advantages Over Generic Calcium Antagonists


Myocardial Ischemia–Reperfusion Models Requiring Antiarrhythmic Efficacy Without Concomitant Negative Inotropy

In porcine and canine coronary ligation models, tiapamil uniquely reduces ventricular fibrillation incidence while preserving left ventricular dP/dtmax, in contrast to verapamil, which achieves antiarrhythmic protection at the cost of significant contractile depression [1]. This profile makes tiapamil the preferred calcium antagonist reference compound for preclinical studies where maintaining cardiac pump function during antiarrhythmic intervention is a critical experimental requirement.

Splanchnic Vascular Research and Intestinal Vasoconstriction Studies

Tiapamil is one of the few calcium antagonists with demonstrated splanchnic vasodilator efficacy in human subjects, whereas verapamil and diltiazem do not measurably alter splanchnic vascular resistance [2]. Researchers investigating mesenteric blood flow regulation, portal hypertension, or digitalis-induced splanchnic vasospasm should select tiapamil over verapamil or diltiazem to achieve a detectable splanchnic hemodynamic signal.

Electrophysiological Studies of Multi-Ion Channel Pharmacology in Cardiac Tissue

Tiapamil is the only compound among the verapamil congener family that simultaneously inhibits Na⁺ (IC₅₀ 7×10⁻⁵ M), K⁺, Ca²⁺, and Mg²⁺ conductances in myocardial preparations [3]. This multi-channel profile makes it an indispensable tool for electrophysiology laboratories studying composite ion channel contributions to cardiac action potential morphology, reentrant arrhythmia mechanisms, or the Singh–Vaughan Williams classification framework.

Coronary-Selective Vasodilation Protocols Where Peripheral Hypotension Is Undesirable

Based on the experimentally demonstrated 5- to 10-fold preference for coronary over peripheral arterial smooth muscle [4], tiapamil is the appropriate calcium antagonist for protocols that require coronary vasodilation with minimized systemic hemodynamic perturbation—a use case where verapamil, nifedipine, and diltiazem either lack coronary selectivity or produce excessive peripheral vasodilation.

Quote Request

Request a Quote for Dimeditiapramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.